molecular formula C20H18ClNO3S2 B3047441 nAChR agonist 1 CAS No. 1394371-75-5

nAChR agonist 1

Cat. No.: B3047441
CAS No.: 1394371-75-5
M. Wt: 419.9 g/mol
InChI Key: DYIIYIJHDMIABW-UHFFFAOYSA-N
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Description

Nicotinic acetylcholine receptor agonist 1 is a compound that mimics the action of acetylcholine at nicotinic acetylcholine receptors. These receptors are found in the central and peripheral nervous systems, muscle, and many other tissues. Nicotinic acetylcholine receptor agonist 1 is named for its affinity for nicotine and is involved in various physiological processes, including neurotransmission and muscle contraction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of nicotinic acetylcholine receptor agonist 1 typically involves the preparation of piperidine derivatives. For example, one method involves the synthesis of piperidine derivatives with different aryl substitutions, followed by molecular modeling to optimize the binding affinity . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of nicotinic acetylcholine receptor agonist 1 may involve large-scale synthesis using automated high-throughput screening assays. These assays can identify potential modulators of nicotinic acetylcholine receptors from a library of synthetic compounds . The production process may also include purification steps to isolate the active compound.

Chemical Reactions Analysis

Types of Reactions: Nicotinic acetylcholine receptor agonist 1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its binding affinity and selectivity for nicotinic acetylcholine receptors .

Common Reagents and Conditions: Common reagents used in the synthesis and modification of nicotinic acetylcholine receptor agonist 1 include organic solvents, catalysts, and specific binding agents such as acetylcholine-binding proteins . The reaction conditions often involve controlled temperatures and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed: The major products formed from the reactions involving nicotinic acetylcholine receptor agonist 1 are typically piperidine derivatives with varying aryl substitutions. These products are then tested for their binding affinity and selectivity for nicotinic acetylcholine receptors .

Mechanism of Action

Nicotinic acetylcholine receptor agonist 1 exerts its effects by binding to nicotinic acetylcholine receptors, which are ligand-gated ion channels. When the compound binds to these receptors, it stabilizes the open state of the ion channel, allowing the influx of cations such as potassium, calcium, and sodium ions . This influx of ions leads to the depolarization of the cell membrane and the initiation of various intracellular signaling pathways. The molecular targets of nicotinic acetylcholine receptor agonist 1 include the α7 and α4β2 subtypes of nicotinic acetylcholine receptors .

Comparison with Similar Compounds

Nicotinic acetylcholine receptor agonist 1 is unique in its high binding affinity and selectivity for specific subtypes of nicotinic acetylcholine receptors. Similar compounds include nicotine, acetylcholine, epibatidine, and varenicline . While these compounds also act as agonists at nicotinic acetylcholine receptors, nicotinic acetylcholine receptor agonist 1 has been optimized for higher selectivity and potency . This makes it a valuable tool for studying the specific roles of different nicotinic acetylcholine receptor subtypes in various physiological processes.

Conclusion

Nicotinic acetylcholine receptor agonist 1 is a compound with significant potential in scientific research and therapeutic applications. Its ability to selectively bind to nicotinic acetylcholine receptors and modulate their activity makes it a valuable tool for studying neurotransmission, muscle contraction, and various neuropsychiatric and neurodegenerative diseases. The synthesis, chemical reactions, and unique properties of this compound highlight its importance in advancing our understanding of nicotinic acetylcholine receptors and their role in human health.

Properties

IUPAC Name

4-[5-(4-chlorophenyl)-4-methyl-2-propanoylthiophen-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO3S2/c1-3-17(23)20-18(13-6-10-16(11-7-13)27(22,24)25)12(2)19(26-20)14-4-8-15(21)9-5-14/h4-11H,3H2,1-2H3,(H2,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIIYIJHDMIABW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=C(C(=C(S1)C2=CC=C(C=C2)Cl)C)C3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801142748
Record name 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394371-75-5
Record name 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1394371-75-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[5-(4-Chlorophenyl)-4-methyl-2-(1-oxopropyl)-3-thienyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801142748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of 5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide (compound 1d, 2.3 g, 4.55 mmol) in anhydrous THF (40 ml) at 25° C., Grignard reagent (ethyl magnesium bromide, 3.04 g, 22.8 ml, 22.77 mmol) was added dropwise and the reaction mixture was heated at 70-75° C. for 1 hr. The progress of the reaction was monitored by TLC. After cooling the reaction mixture to 0° C., the reaction mixture was quenched by adding a solution of saturated ammonium chloride (40 ml) and the resulting mixture was extracted with ethyl acetate (3×50 ml). The combined organic layer was dried over anhydrous Na2SO4. The solvent was evaporated from the dried organic layer under reduced pressure to obtain a crude product; which was purified by column chromatography over silica gel (100-200 mesh) using 30-35% ethyl acetate in hexane as an eluent to obtain the title compound which was further purified by precipitation by dissolving 1.1 g of the compound in dichloromethane (10 ml) and precipitating it by slow addition of diisopropyl ether. (0.89 g, 47%)
Name
5-(4-chlorophenyl)-3-(4-(N-((dimethylamino)methylene)sulfamoyl)phenyl)-N-methoxy-N,4-dimethylthiophene-2-carboxamide
Quantity
2.3 g
Type
reactant
Reaction Step One
Name
compound 1d
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Grignard reagent
Quantity
22.8 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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